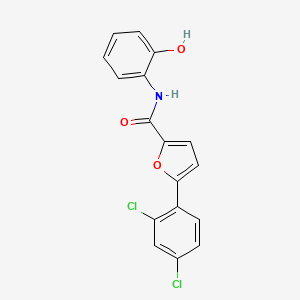
5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and an N-(2-hydroxyphenyl) carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the furan ring with 2,4-dichlorobenzene under Friedel-Crafts conditions.
Formation of the Carboxamide: The final step involves the reaction of the substituted furan with 2-hydroxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with biological targets involved in inflammation or cancer, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric properties imparted by the furan and dichlorophenyl groups.
作用機序
The mechanism of action of 5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The dichlorophenyl group could enhance binding affinity through halogen bonding, while the furan ring might contribute to the overall stability of the compound-receptor complex.
類似化合物との比較
Similar Compounds
5-(2,4-Dichlorophenyl)furan-2-carboxylic acid: Lacks the N-(2-hydroxyphenyl) group, which may reduce its bioactivity.
N-(2-Hydroxyphenyl)furan-2-carboxamide: Lacks the 2,4-dichlorophenyl group, potentially altering its chemical reactivity and biological interactions.
5-Phenyl-N-(2-hydroxyphenyl)furan-2-carboxamide: Substitutes the dichlorophenyl group with a phenyl group, which may affect its binding properties and reactivity.
Uniqueness
The presence of both the 2,4-dichlorophenyl and N-(2-hydroxyphenyl) groups in 5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide makes it unique in terms of its potential for diverse chemical reactivity and biological activity. The dichlorophenyl group can enhance binding through halogen bonding, while the hydroxyphenyl group can participate in hydrogen bonding, making this compound a versatile candidate for various applications.
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(2-hydroxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-10-5-6-11(12(19)9-10)15-7-8-16(23-15)17(22)20-13-3-1-2-4-14(13)21/h1-9,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBLFXAIBBLOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-hydroxy-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10796344.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methoxyphenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796351.png)
![2-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methylamino]-1-phenylpropan-1-ol](/img/structure/B10796360.png)
![1-(1H-1,3-Benzodiazol-2-YL)-N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-YL]propyl}piperidine-4-carboxamide](/img/structure/B10796363.png)
![2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol](/img/structure/B10796376.png)
![2-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]-3-methoxyphenol](/img/structure/B10796381.png)
![3-chloro-N-[4-[4-[(3,4-dimethoxyphenyl)methylamino]piperidin-1-yl]phenyl]benzamide](/img/structure/B10796384.png)
![5-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796388.png)

![1-[1-(5-methylhex-5-en-2-yl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B10796391.png)
![N-[1-(2-bromo-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796396.png)
![2-[2-(4-Ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796399.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide](/img/structure/B10796403.png)
![N-[1-(2-chloro-4,5-diethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B10796408.png)
